molecular formula C7H5ClF3NO2S B3031295 N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 23384-04-5

N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B3031295
CAS No.: 23384-04-5
M. Wt: 259.63 g/mol
InChI Key: BBAZFSJXFYFJDS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide is a trifluoromethanesulfonamide derivative featuring a 4-chlorophenyl substituent. It is widely utilized in organic synthesis as a triflating reagent due to its electron-withdrawing trifluoromethyl (-CF₃) and sulfonamide (-SO₂NH-) groups, which enhance its reactivity in nucleophilic substitutions . Its crystal structure reveals a perpendicular orientation of the -SO₂CF₃ group relative to the aromatic ring, stabilized by C–H···O and C–Cl···π interactions, which influence its solid-state packing .

Properties

IUPAC Name

N-(4-chlorophenyl)-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-5-1-3-6(4-2-5)12-15(13,14)7(9,10)11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAZFSJXFYFJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177945
Record name Methanesulfonamide, N-(4-chlorophenyl)-1,1,1-trifluoro-
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Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23384-04-5
Record name N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide
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Record name Methanesulfonamide, N-(4-chlorophenyl)-1,1,1-trifluoro-
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Record name Methanesulfonamide, N-(4-chlorophenyl)-1,1,1-trifluoro-
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Record name N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 4-chloroaniline with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chloroaniline+Trifluoromethanesulfonyl chlorideThis compound+HCl\text{4-Chloroaniline} + \text{Trifluoromethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chloroaniline+Trifluoromethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

1.1. Alzheimer's Disease Research

One of the notable applications of N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide is its role as a gamma-secretase inhibitor in Alzheimer's disease research. A study demonstrated that chronic treatment with this compound significantly reduced amyloid plaques in a transgenic mouse model of Alzheimer's disease. The treatment led to a decrease in reactive gliosis without causing adverse histopathological changes in other organs . This suggests a potential therapeutic window for treating Alzheimer's while minimizing side effects.

1.2. Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. According to patent literature, this compound exhibits efficacy against both ecto- and endoparasites in animals. It can be administered to various species including mammals and birds to treat infestations effectively . The pest control capabilities extend to common household pests such as mites and fleas.

2.1. Reagent in Organic Reactions

This compound serves as a valuable reagent in organic synthesis. Its strong electron-withdrawing properties enhance its utility in various reactions including:

  • Michael Additions
  • Friedel-Crafts Reactions
  • Diels-Alder Reactions
  • Mannich Reactions

These reactions benefit from the compound's high NH-acidity and low nucleophilicity, making it an effective catalyst or additive.

2.2. Synthesis of Bioactive Compounds

The compound's derivatives are also explored for their potential as biologically active substances. Trifluoromethanesulfonamides are known for their ability to facilitate the synthesis of complex molecules used in pharmaceuticals and agrochemicals due to their unique reactivity profiles .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryGamma-secretase inhibitor for Alzheimer's treatment
Antiparasitic ActivityTreatment for ecto- and endoparasite infestations
Organic SynthesisCatalyst in Michael and Diels-Alder reactions
Synthesis of Bioactive CompoundsProduction of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Pharmacological Derivatives: MRK-560 Case Study

N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560) is a γ-secretase inhibitor derived from the target compound. Key distinctions include:

  • Selectivity: MRK-560 exhibits 37-fold higher inhibition of presenilin-1 (PS1) over PS2, reducing amyloid plaque deposition without Notch-related toxicity in Alzheimer’s models .
  • Structural Complexity : The addition of a cyclohexyl-sulfonyl group enhances blood-brain barrier penetration and target specificity compared to simpler analogs .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The -CF₃ group in the target compound increases electrophilicity, whereas analogs with -OCH₃ (e.g., 1j , 1k ) exhibit reduced reactivity due to electron-donating effects .
  • Steric Hindrance: Bis-substituted derivatives (e.g., 1i) show lower yields in annulation reactions compared to mono-substituted compounds due to steric bulk .

Biological Activity

N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chlorophenyl group attached to a trifluoromethanesulfonamide moiety. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with biological membranes and proteins. This structural feature is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules due to the sulfonamide group. These interactions can inhibit enzyme activity or disrupt cellular processes. The compound has been shown to interact with various molecular targets, potentially leading to antimicrobial and antiviral effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showing promising results in inhibiting growth.
  • The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antiviral Activity

In addition to its antimicrobial properties, this compound has been evaluated for antiviral activity. Studies have focused on its potential as an inhibitor of viral replication mechanisms:

  • SARS-CoV-2 Main Protease Inhibition : The compound has been investigated for its ability to inhibit the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. It was found that modifications in similar compounds led to enhanced inhibitory effects against Mpro .
  • Case Study : A specific derivative demonstrated an EC50 value of 18 nM against SARS-CoV-2-infected cells, indicating strong antiviral potential .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathogenMIC/EC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntiviralSARS-CoV-218 nM
Enzyme InhibitionVarious enzymesIC50 values varied

Case Study: Antiviral Mechanism Exploration

A study conducted on the interaction of this compound with SARS-CoV-2 Mpro revealed a reversible covalent bond formation with key cysteine residues in the active site. This interaction was confirmed through X-ray crystallography, illustrating how the compound can effectively inhibit viral replication by blocking critical enzymatic functions necessary for viral life cycles .

Q & A

Advanced Research Question

  • Dose optimization : Start with 1–30 mg/kg in transgenic mice, monitoring amyloid-β via PET/MRI.
  • Biomarker analysis : CSF Aβ₄₂ levels (ELISA) and phospho-tau (Western blot) at 0, 4, and 12 weeks.
  • Toxicity screening : Liver enzymes (ALT/AST) and intestinal goblet cell counts to assess Notch inhibition. Studies in used LC-MS/MS to confirm <5% parent compound excretion, indicating metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide
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N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide

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